Chromium selenide

Übersicht

Beschreibung

Chromium (II) selenide is an inorganic compound with the chemical formula CrSe . It crystalizes in a hexagonal structure with space group P6 3 /mmc . It is one of many related Chromium-Selenium phases, including Cr 7 Se 8, Cr 3 Se 4, Cr 0.68 Se, Cr 2 Se 3, and Cr 5 Se 8 .

Synthesis Analysis

Chromium selenide thin films have been produced via chemical bath deposition and thermal deposition (TD) technique under a vacuum pressure of 10 −5 mbar . The films are structurally, morphologically, optically and dielectrically characterized .Molecular Structure Analysis

Each compound of chromium selenide has a unique crystalline structure, meaning the ability to control the phase formation in effect controls the physical structures itself . Phases of Cr3Se4 and Cr2Se3 were successfully synthesized and subsequently analyzed with X-ray Diffraction and X-ray Photoelectron Spectroscopy methods .Physical And Chemical Properties Analysis

CrSe 2 thin films grown by TD technique exhibit optical excitations within direct and indirect allowed energy band gaps of 2.60 eV and 3.19 eV, respectively . The amorphous CrSe 2 thin films contained a wide range of exponential band distribution presented by Urbach energy width of 2.24 eV .Wissenschaftliche Forschungsanwendungen

Laser Sources and Thermal Lens Mitigation

Chromium-doped zinc selenide is promising for solid-state laser sources in the 2-5 micron region, crucial for military and scientific applications. The development of these lasers, however, faces challenges due to thermal lensing. Research has focused on temperature management and mathematical models to mitigate thermal issues in these lasers (Berry, Schepler, & Powers, 2005).

Thermoelectric Properties

Chromium sulfo-selenides are studied for their potential in thermoelectric technology due to their stable semiconducting properties at high temperatures, low thermal conductivity, and good electrical properties (Pisharody, 1979).

Environmental and Health Studies

Several studies have investigated the interactions between chromium and selenium, focusing on their effects on health and the environment. For instance, research has examined the protective effects of selenium against chromium-induced damage in various biological systems, including the brain, liver, and thyroid in rats (Soudani et al., 2010, 2012; Farag & El-Shetry, 2020; Mohamed, Ragab, & Ghafeer, 2016).

Thermal and Optical Properties in Chromium-Doped Zinc Selenide

Research on chromium-doped zinc selenide focuses on its synthesis, spectroscopic investigation, and laser characterization. The findings include details on diffusion doping, luminescence measurements, and laser operation, which are significant for applications in light-emitting devices (Sennaroğlu et al., 2010).

Nanoparticle Synthesis

Hydrothermal synthesis methods have been developed for creating chromium selenide nanoparticles. These methods involve various precursors and surfactants, demonstrating the potential for fine-tuning the properties of chromium selenide at the nanoscale (Sobhani & Salavati‐Niasari, 2017).

Safety And Hazards

Chromium selenide is toxic if swallowed or inhaled . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

selanylidenechromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZCKRKEVWSRGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cr]=[Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrSe | |

| Record name | chromium(II) selenide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chromium(II)_selenide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001014274 | |

| Record name | Chromium(II) selenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chromium selenide | |

CAS RN |

12053-13-3 | |

| Record name | Chromium selenide (CrSe) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12053-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromium selenide (CrSe) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012053133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium selenide (CrSe) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium(II) selenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromium selenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

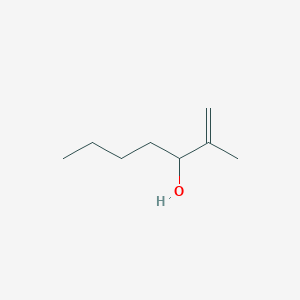

![[p-(Dimethylamino)phenyl]lithium](/img/structure/B78415.png)